molecular formula C7H7ClN2O2 B071528 2-Chloro-6-methoxyisonicotinamide CAS No. 175277-66-4

2-Chloro-6-methoxyisonicotinamide

Cat. No. B071528
CAS RN: 175277-66-4
M. Wt: 186.59 g/mol
InChI Key: AULGGCDKJQDSQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-Chloro-6-methoxyisonicotinamide often involves novel synthetic routes. For instance, 2-Chloro-N,N-dimethylnicotinamide can be synthesized from propargyl alcohol and dipropylamine, followed by catalytic oxidization, Knoevenagel condensation, and cyclization, achieving a yield of more than 65% and purity above 99% (Du Xiao-hua, 2013). Similarly, nicotinamide and nicotinic acid derivatives can be prepared via Lewis acid-promoted nucleophilic displacement reactions (A. Abdel-Aziz, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has been analyzed using X-ray analysis, revealing details about their crystalline form and interactions (Marijana Jukić et al., 2010).

Chemical Reactions and Properties

Compounds in the same family as 2-Chloro-6-methoxyisonicotinamide undergo various chemical reactions, including nucleophilic displacement and hydrolysis, to afford nicotinamide derivatives. The displacement reaction mechanism has been studied both experimentally and through molecular modeling calculations (A. Abdel-Aziz, 2007).

Scientific Research Applications

Chemical Sensing and Environmental Monitoring

One study highlights the development of a chemosensor based on a similar compound, which demonstrates selective responsiveness to Cd^2+ ions via fluorescence increase, potentially useful in environmental monitoring and food safety applications (Prodi et al., 2001).

Biodegradation of Herbicides

Research into the biodegradation of chloroacetanilide herbicides, to which 2-Chloro-6-methoxyisonicotinamide is structurally related, has identified microbial species capable of utilizing these compounds as carbon sources. This work is crucial for understanding the environmental fate of herbicides and for developing bioremediation strategies (Muñoz et al., 2011).

Novel Synthesis Methods

Innovative synthetic routes to related compounds have been investigated to improve efficiency and reduce waste in chemical synthesis. For instance, a novel method for synthesizing 2-Chloro-N,N-dimethylnicotinamide, featuring advantages such as high yield and purity, suggests the potential for optimizing the production of similar compounds, including 2-Chloro-6-methoxyisonicotinamide (Du Xiao-hua, 2013).

Solubility and Thermodynamics

A thermodynamic study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine provides insights into the solvent interactions and solubility behavior of similar chloro-methoxy compounds, which is essential for formulating them for various applications (Yao et al., 2017).

Lithiation Studies

Investigations into the lithiation of 2-chloro and 2-methoxypyridines have revealed mechanisms that could be applied to the manipulation of compounds like 2-Chloro-6-methoxyisonicotinamide, enabling the development of novel synthetic pathways and intermediates (Gros et al., 2003).

Safety and Hazards

2-Chloro-6-methoxyisonicotinamide should be kept away from heat and sources of ignition . It is advised to handle this compound under inert gas and protect it from moisture . It may cause eye irritation, skin irritation, and respiratory tract irritation .

properties

IUPAC Name

2-chloro-6-methoxypyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULGGCDKJQDSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384112
Record name 2-chloro-6-methoxyisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxyisonicotinamide

CAS RN

175277-66-4
Record name 2-chloro-6-methoxyisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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